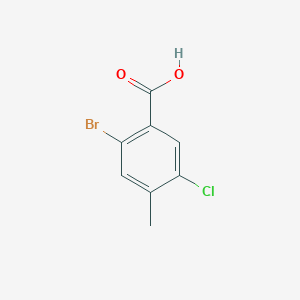

2-Bromo-5-chloro-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylbenzoic acid typically involves the bromination and chlorination of 4-methylbenzoic acid. One common method includes the following steps:

Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and safe production.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form less oxidized products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of benzoic acid.

Reduction Products: Reduced forms of the original compound.

Coupling Products: Biaryl compounds formed through coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the most significant applications of 2-Bromo-5-chloro-4-methylbenzoic acid is as a key intermediate in the synthesis of pharmaceutical compounds, particularly sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation for their therapeutic potential in diabetes management.

Case Study: Synthesis of SGLT2 Inhibitors

A recent study detailed the industrial-scale synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which utilizes this compound as an intermediate. The process involved several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, achieving a total yield of approximately 24% from a batch size of about 70 kg. This method demonstrated scalability and cost-effectiveness, making it suitable for industrial applications .

Agrochemical Development

In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals. Its structural characteristics allow for modifications that can enhance the efficacy of herbicides or pesticides.

Example Application: Herbicide Formulation

Research indicates that derivatives of halogenated benzoic acids can exhibit herbicidal activity. By modifying the structure of this compound, researchers can develop new formulations that target specific weeds while minimizing environmental impact.

Material Science

The compound also finds relevance in material science due to its unique chemical structure, which can be exploited in the development of polymers or as a building block for more complex chemical entities.

Application Example: Polymer Synthesis

In polymer chemistry, halogenated benzoic acids are often used as monomers or additives to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance performance characteristics such as flame retardancy and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chloro-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the methyl group.

2-Chloro-5-bromobenzoic acid: Similar structure with different positions of bromine and chlorine.

4-Bromo-2-chlorobenzoic acid: Similar structure with different positions of bromine and chlorine.

Uniqueness

2-Bromo-5-chloro-4-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Actividad Biológica

2-Bromo-5-chloro-4-methylbenzoic acid (BCMBA) is an aromatic compound that has garnered attention in pharmaceutical and biochemical research for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

BCMBA has the molecular formula C₈H₆BrClO₂ and a molecular weight of approximately 233.49 g/mol. Its structure features bromine and chlorine substituents on a benzoic acid framework, which contributes to its unique electronic properties and reactivity. The compound is primarily studied for its role as an intermediate in the synthesis of Sodium-Glucose Transporter 2 (SGLT2) inhibitors, which are significant in diabetes management.

Target of Action : The primary biological target for BCMBA is the Sodium-Glucose Transporter 2 (SGLT2) in human renal tissues.

Mode of Action : BCMBA inhibits SGLT2, leading to decreased glucose reabsorption in the kidneys. This inhibition results in lower blood glucose levels, potential weight loss, and a reduction in blood pressure, making it a candidate for diabetes treatment.

Biochemical Pathways : The action of BCMBA on SGLT2 interferes with glucose reabsorption pathways, enhancing glucose excretion through urine. This mechanism is similar to other SGLT2 inhibitors currently used in clinical practice.

Pharmacokinetics

BCMBA is expected to exhibit good bioavailability and renal excretion patterns akin to other compounds in its class. Preliminary studies suggest that it may have favorable pharmacokinetic properties, although detailed studies are necessary to confirm these findings.

Antimicrobial Properties

Research indicates that compounds structurally similar to BCMBA have demonstrated antimicrobial activity , particularly against Gram-positive bacteria. For instance, studies have shown that brominated compounds can enhance antibacterial efficacy against strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| BCMBA | Not yet established | Anticipated based on structure |

| Similar Compounds | 0.5–2.0 | Effective against MRSA |

Anti-inflammatory Activity

Similar benzoic acid derivatives have shown potential anti-inflammatory effects , suggesting that BCMBA may also exhibit such properties. The presence of halogen substituents (bromine and chlorine) typically enhances the biological activity of aromatic compounds by increasing their lipophilicity and reactivity with biological targets .

Case Studies and Research Findings

- Synthesis and Evaluation : Preliminary studies have explored the synthesis pathways for BCMBA as intermediates in developing SGLT2 inhibitors. These studies emphasize the importance of optimizing synthetic routes for better yield and scalability .

- Comparative Studies : In comparative studies with other halogenated benzoic acids, compounds containing bromine at specific positions have shown enhanced antibacterial activity against various strains, including E. coli and Pseudomonas aeruginosa .

- Pharmacological Exploration : Ongoing research is investigating the interaction of BCMBA with various nucleophiles and electrophiles to elucidate its behavior in biological systems, which may reveal further therapeutic potentials .

Propiedades

IUPAC Name |

2-bromo-5-chloro-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQCKTGVABRZLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426923-27-4 |

Source

|

| Record name | 2-bromo-5-chloro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.